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Compound of Interest

Compound Name: Chloroapixaban

CAS No.: 2029205-64-7

Cat. No.: B1458996

Get Quote

Introduction & Scientific Context
Chloroapixaban (CAS: 2029205-64-7), chemically known as 1-(4-chlorophenyl)-7-oxo-6-[4-(2-

oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide, is a

critical process-related impurity and structural analogue of the anticoagulant Apixaban.[1]

In the synthesis of Apixaban, the p-methoxyphenyl group is a key pharmacophore.

Chloroapixaban arises when p-chloroaniline is inadvertently introduced or substituted during

the formation of the pyrazole core, or through specific halogenation side-reactions. Because

the chlorine atom (lipophilic, electron-withdrawing) replaces the methoxy group (electron-

donating), the physicochemical properties—specifically retention time (RT) and response

factors—differ subtly from the parent API.

Why this protocol matters: Accurate quantification of Chloroapixaban is mandated by ICH

Q3A/B guidelines. However, its rigid pyrazolo-pyridinone scaffold confers high crystal lattice

energy, making it sparingly soluble in standard reverse-phase mobile phases (Water/Methanol).

Improper solubilization leads to micro-precipitation, resulting in variable peak areas, ghost

peaks, and failed system suitability tests.
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This guide details a robust, self-validating protocol for preparing stable stock solutions,

leveraging Dimethyl Sulfoxide (DMSO) as a universal solubilizer to overcome thermodynamic

solubility barriers.

Physicochemical Profile & Solubility Strategy[2]
Before handling, review the compound's properties to inform solvent selection.

Property Data Implications for Protocol

Molecular Formula C₂₄H₂₂ClN₅O₃ —

Molecular Weight 463.92 g/mol
Heavier than Apixaban (459.5

g/mol ); distinct MS signal.

Solubility (Water) < 0.03 mg/mL

Critical: Do NOT attempt to

dissolve directly in aqueous

buffers.[2]

Solubility (Methanol) ~1 mg/mL (Slight)
Risky for primary stock; prone

to crashing out at low temps.

Solubility (DMSO) > 5 mg/mL
Ideal Primary Solvent. Breaks

lattice energy effectively.

pKa ~13 (Amide)
Non-ionizable in standard LC-

MS pH ranges (pH 2-8).

LogP ~2.9
Moderately lipophilic; will retain

longer than Apixaban on C18.

Reagents & Equipment
Reagents

Chloroapixaban Reference Standard: >98% purity (ensure CoA is available).

Primary Solvent: DMSO (LC-MS Grade). Note: DMSO is hygroscopic; use fresh aliquots.

Diluent (Working Solvent): Water:Acetonitrile (50:50 v/v), LC-MS Grade.
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Equipment
Analytical Balance: Readability of 0.01 mg (X.XXXXX g) is required due to the potency and

cost of the standard.

Static Eliminator: Ionizing blower or anti-static gun (Essential for dry, charged powders like

pyrazoles).

Vials: Amber borosilicate glass (Type I) to prevent potential photo-dehalogenation.

Ultrasonic Bath: Temperature controlled (<30°C).[3]

Detailed Protocol: Stock Solution Preparation
Phase 1: Primary Stock Preparation (1.0 mg/mL)
Target: Prepare 5 mL of 1000 µg/mL stock in DMSO.

Equilibration: Allow the Chloroapixaban vial to reach room temperature before opening to

prevent condensation.

Static Control: Pass the weighing boat/vial through the static eliminator field.

Weighing: Accurately weigh 5.00 mg ± 0.05 mg of Chloroapixaban into a 5 mL amber

volumetric flask.

Expert Insight: If a volumetric flask is unavailable, weigh the solvent gravimetrically

(Density of DMSO ≈ 1.10 g/mL), but volumetric is preferred for regulatory compliance.

Solubilization:

Add approximately 3 mL of DMSO.

Vortex for 30 seconds.

Sonicate for 5 minutes. Caution: Monitor temperature. If the bath warms up, the compound

may degrade. Keep < 30°C.

Inspect visually.[4][5] The solution must be perfectly clear with no floating particulates.
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Make up to Volume: Add DMSO to the mark. Invert 10 times to mix.

Phase 2: Secondary Working Standard (50 µg/mL)
Target: Dilute for HPLC/UPLC injection.

Diluent Preparation: Prepare 50:50 Water:Acetonitrile.[6]

Why this ratio? It matches the initial gradient conditions of most Apixaban impurity

methods, preventing solvent shock (peak distortion) upon injection.

Dilution:

Transfer 500 µL of Primary Stock (1.0 mg/mL) into a 10 mL volumetric flask.

Add Diluent to the mark.[6][7][8]

Vortex immediately.

Self-Validating Step: Hold the flask against a light source. If "schlieren" lines (swirls)

persist or turbidity appears, the dilution failed (likely due to cold solvents or pH shock).

Quality Control & Validation
Before using the stock for critical analysis, validate its integrity.

QC Check: UV-HPLC Purity
Inject the Working Standard (50 µg/mL) using the following rapid check conditions:

Column: C18 (e.g., Agilent Zorbax SB-C18), 150 mm x 4.6 mm.

Mobile Phase: Isocratic 50:50 [Water (0.1% Formic Acid) : Acetonitrile].

Wavelength: 280 nm (Absorbance max).

Criteria:

Single Peak: >99.0% area.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.researchpublish.com/upload/book/Development%20and%20Validation%20of%20Stability-5186.pdf
https://www.researchpublish.com/upload/book/Development%20and%20Validation%20of%20Stability-5186.pdf
https://patents.google.com/patent/WO2023072967A1/de
https://globalresearchonline.net/journalcontents/v67-2/27.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1458996?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Retention Time: Chloroapixaban should elute after Apixaban (Relative Retention Time

~1.1 - 1.2) due to the Cl substitution increasing lipophilicity.

Workflow Visualization (DOT Diagram)
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Caption: Logical workflow for the preparation and validation of Chloroapixaban stock

solutions, ensuring solubility and analytical integrity.

Storage and Stability
Primary Stock (DMSO): Stable for 3 months at -20°C. DMSO freezes at 19°C; ensure

complete thawing and vortexing before reuse to avoid concentration gradients

(cryoconcentration).

Working Stock (ACN/Water): Unstable. Prepare fresh daily. The presence of water promotes

slow hydrolysis of the amide bond over time.

Container: Amber glass is mandatory. Chloro-aromatics can be susceptible to photolytic

degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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